

3-(Trifluoromethyl)styrene CAS number 402-24-4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Trifluoromethyl)styrene

Cat. No.: B1348526

[Get Quote](#)

An In-depth Technical Guide to **3-(Trifluoromethyl)styrene** (CAS 402-24-4)

Introduction

3-(Trifluoromethyl)styrene, with CAS number 402-24-4, is a fluorinated organic compound that serves as a crucial building block in modern organic synthesis and material science.^[1] Its structure, featuring a vinyl group attached to a benzene ring substituted with a trifluoromethyl (CF₃) group, imparts unique chemical properties. The trifluoromethyl group is a key pharmacophore in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules.^{[2][3]} This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety protocols for **3-(Trifluoromethyl)styrene**, tailored for professionals in research and drug development.

Chemical and Physical Properties

3-(Trifluoromethyl)styrene is a colorless liquid characterized by its hydrophobicity and solubility in common organic solvents.^[1] The presence of the electron-withdrawing trifluoromethyl group significantly influences its reactivity.^[1]

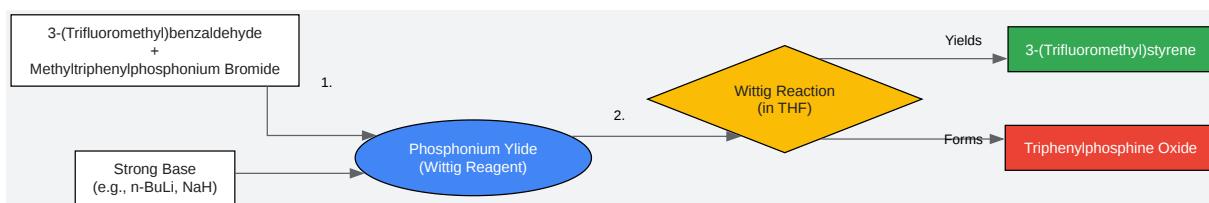
Table 1: General Properties of **3-(Trifluoromethyl)styrene**

Property	Value	Reference
CAS Number	402-24-4	[1] [4] [5]
Molecular Formula	C ₉ H ₇ F ₃	[1] [4] [6]
Molecular Weight	172.15 g/mol	[1] [4] [7]
IUPAC Name	1-ethenyl-3-(trifluoromethyl)benzene	[1] [6]
Synonyms	3-Vinylbenzotrifluoride, m-Trifluoromethylstyrene	[7] [8] [9]
SMILES	C=CC1=CC(=CC=C1)C(F)(F)F	[1]

| InChI Key | ARHOUOIHKWELMD-UHFFFAOYSA-N |[\[1\]](#)[\[6\]](#) |

Table 2: Physical and Spectroscopic Properties

Property	Value	Reference
Appearance	Clear, colorless liquid	[6] [10]
Boiling Point	~65 °C at 40 mmHg	[1] [4] [5]
Density	1.161 g/mL at 25 °C	[4] [5] [9]
Refractive Index (n ²⁰ /D)	1.465	[4] [5] [9]
Flash Point	42 °C	[8] [11]
Spectroscopic Data	¹ H NMR, ¹³ C NMR, IR, MS data are available	[7] [12]


| Stabilizer | Often contains ~100 ppm 4-tert-Butylcatechol |[\[6\]](#)[\[9\]](#) |

Synthesis of 3-(Trifluoromethyl)styrene

The synthesis of **3-(Trifluoromethyl)styrene** can be accomplished through several established organic chemistry reactions. The Wittig reaction is a classic and reliable method.

Synthesis Workflow: Wittig Reaction

The Wittig reaction provides a robust method for synthesizing alkenes from aldehydes or ketones.^{[13][14]} In this case, 3-(trifluoromethyl)benzaldehyde is reacted with a phosphonium ylide, typically generated *in situ* from methyltriphenylphosphonium bromide and a strong base.

[Click to download full resolution via product page](#)

Caption: Wittig reaction workflow for synthesizing **3-(Trifluoromethyl)styrene**.

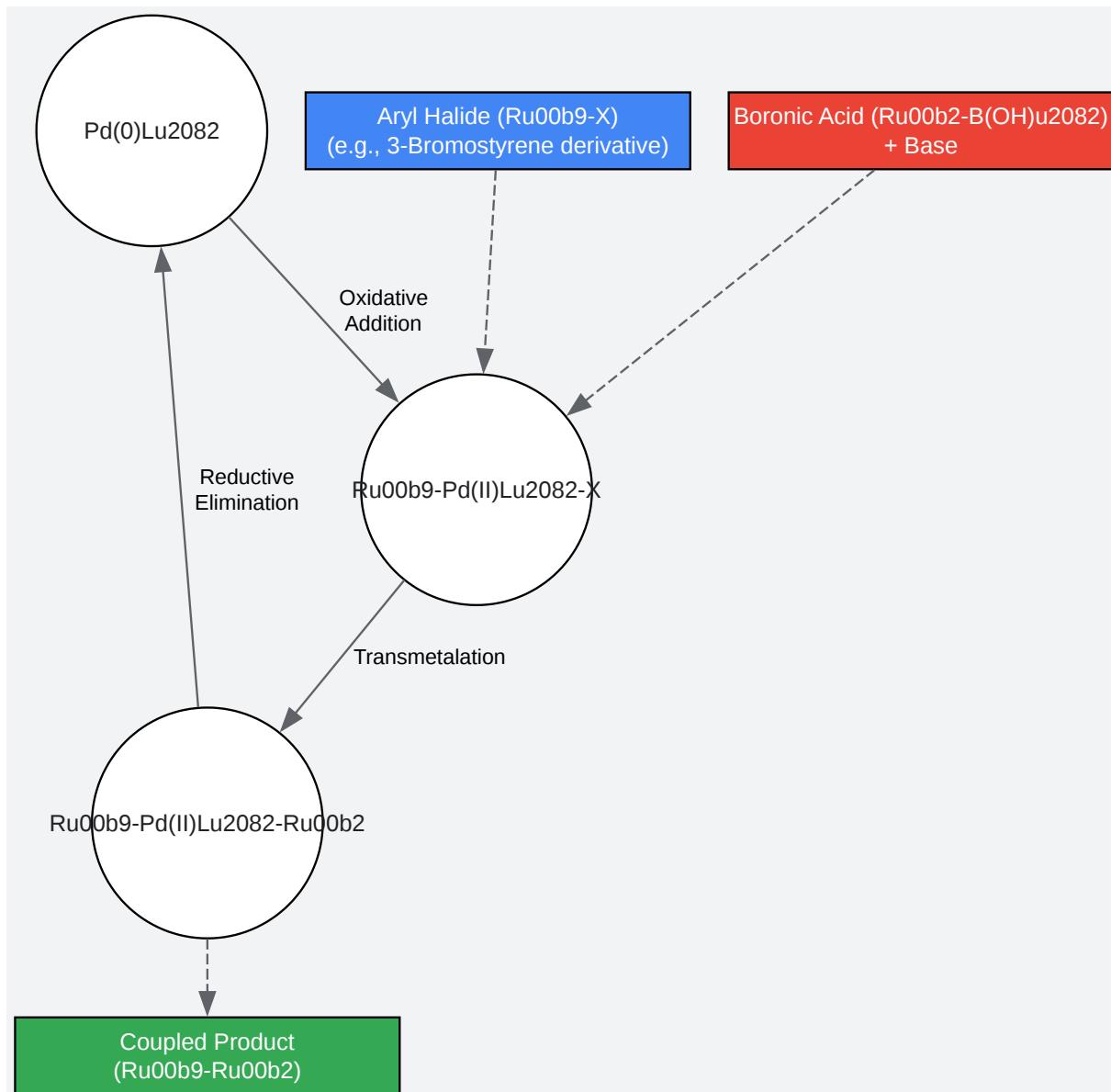
Key Reactions and Applications

Due to its vinyl group and the electron-withdrawing CF_3 group, **3-(trifluoromethyl)styrene** is a versatile monomer and synthetic intermediate.^[1]

Polymer Chemistry

The compound is used as a monomer to synthesize fluorinated polymers.^[15] These polymers often exhibit enhanced thermal stability, chemical resistance, and specific optical properties, making them suitable for applications such as flame retardants and materials for optical films and lenses.^{[1][9]}

Organic Synthesis and Drug Development


In organic synthesis, **3-(trifluoromethyl)styrene** is a valuable intermediate for creating more complex fluorinated molecules.^[1] It readily participates in various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for constructing carbon-carbon bonds.^{[16][17]}

- Heck Reaction: Couples the styrene with organohalides to form substituted alkenes.^{[16][17]}

- Suzuki-Miyaura Coupling: Reacts the styrene (as a halide or triflate derivative) with boronic acids.[18][19]
- Hydrotrifluoromethylation: A photoredox-catalyzed reaction can add a trifluoromethyl group across the double bond.[20][21]

Reaction Pathway: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in pharmaceutical manufacturing.[22] The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the synthesis and subsequent reaction of **3-(Trifluoromethyl)styrene**.

Protocol 1: Synthesis via Wittig Reaction

This protocol outlines the synthesis of **3-(Trifluoromethyl)styrene** from 3-(trifluoromethyl)benzaldehyde.[\[13\]](#)[\[23\]](#)

Materials:

- Methyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous Tetrahydrofuran (THF)
- 3-(Trifluoromethyl)benzaldehyde
- Saturated aqueous ammonium chloride (NH₄Cl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Ylide Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.
- Add n-BuLi (1.05 eq) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the phosphonium ylide. Stir at 0 °C for 1 hour.
- Aldehyde Addition: Add a solution of 3-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

- Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the aldehyde is consumed.
- Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
- Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel (eluting with hexanes or a hexane/ethyl acetate gradient) to yield pure **3-(Trifluoromethyl)styrene**. The primary byproduct, triphenylphosphine oxide, can be challenging to remove and may require careful chromatography or alternative precipitation methods.[24]

Protocol 2: Heck Cross-Coupling Reaction

This protocol describes a typical Heck reaction using **3-(Trifluoromethyl)styrene** as a substrate.[16][17]

Materials:

- 3-(Trifluoromethyl)styrene** (1.0 eq)
- Aryl halide (e.g., Iodobenzene, 1.2 eq)
- Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
- Triphenylphosphine (PPh₃, 4-10 mol%)
- Triethylamine (Et₃N, 2.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

- Setup: To a flame-dried Schlenk flask, add $\text{Pd}(\text{OAc})_2$, PPh_3 , and the aryl halide under an argon atmosphere.
- Solvent and Reagents: Add anhydrous DMF, followed by **3-(Trifluoromethyl)styrene** and triethylamine via syringe.
- Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate in vacuo. Purify the residue by column chromatography to obtain the desired cross-coupled product.

Safety and Handling

3-(Trifluoromethyl)styrene is a flammable liquid and an irritant.[\[25\]](#)[\[26\]](#) Proper safety precautions are mandatory.

Table 3: GHS Hazard Information

Pictogram	GHS Code	Hazard Statement	Reference
Flame	H226	Flammable liquid and vapor	[7] [25]
Exclamation Mark	H315	Causes skin irritation	[7] [25]
Exclamation Mark	H319	Causes serious eye irritation	[7] [25]

| Exclamation Mark | H335 | May cause respiratory irritation |[\[7\]](#)[\[25\]](#) |

Handling and Storage:

- Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[25] Keep away from heat, sparks, open flames, and other ignition sources.[26] Use explosion-proof electrical and lighting equipment.[25]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[26] The compound is often stabilized with an inhibitor like 4-tert-butylcatechol to prevent polymerization.[6][9]

Conclusion

3-(Trifluoromethyl)styrene is a highly valuable compound in chemical research and development. Its unique combination of a reactive vinyl group and a metabolically robust trifluoromethyl substituent makes it an important monomer for advanced polymers and a versatile intermediate for synthesizing complex organic molecules, particularly in the field of medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, is essential for its effective and safe utilization in the laboratory and industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-(Trifluoromethyl)styrene | 402-24-4 [smolecule.com]
- 2. jelsciences.com [jelsciences.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-(Trifluoromethyl)styrene CAS#: 402-24-4 [m.chemicalbook.com]
- 5. 3-(Trifluoromethyl)styrene | 402-24-4 [chemicalbook.com]
- 6. 388010010 [thermofisher.com]
- 7. 3-(Trifluoromethyl)styrene | C9H7F3 | CID 520986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 402-24-4 Cas No. | 3-(Trifluoromethyl)styrene | Apollo [store.apolloscientific.co.uk]

- 9. 3-(Trifluoromethyl)styrene = 98 , 4-tert-butylcatechol inhibitor 402-24-4 [sigmaaldrich.com]
- 10. chemcd.com [chemcd.com]
- 11. 3-(trifluoromethyl)styrene | 402-24-4 [chemnet.com]
- 12. 3-(Trifluoromethyl)styrene(402-24-4) 1H NMR [m.chemicalbook.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. 3-(Trifluoromethyl)styrene | 402-24-4 | TCI EUROPE N.V. [tcichemicals.com]
- 16. BIOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. sioc.ac.cn [sioc.ac.cn]
- 21. Starting from Styrene: A Unified Protocol for Hydrotrifluoromethylation of Diversified Alkenes [organic-chemistry.org]
- 22. youtube.com [youtube.com]
- 23. www1.udel.edu [www1.udel.edu]
- 24. benchchem.com [benchchem.com]
- 25. fishersci.ie [fishersci.ie]
- 26. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [3-(Trifluoromethyl)styrene CAS number 402-24-4]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1348526#3-trifluoromethyl-styrene-cas-number-402-24-4\]](https://www.benchchem.com/product/b1348526#3-trifluoromethyl-styrene-cas-number-402-24-4)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com